2-fluoro-N-(prop-2-yn-1-yl)cyclobutan-1-amine
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Overview
Description
2-fluoro-N-(prop-2-yn-1-yl)cyclobutan-1-amine is a chemical compound that features a cyclobutane ring substituted with a fluorine atom and an amine group attached to a prop-2-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis units can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(prop-2-yn-1-yl)cyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
2-fluoro-N-(prop-2-yn-1-yl)cyclobutan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(prop-2-yn-1-yl)cyclobutan-1-amine involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
N-(prop-2-yn-1-yl)cyclobutan-1-amine: Lacks the fluorine atom, which may result in different chemical and biological properties.
2-fluoro-N-(prop-2-yn-1-yl)benzene: Contains a benzene ring instead of a cyclobutane ring, leading to different reactivity and applications.
Uniqueness
The presence of both the fluorine atom and the prop-2-yn-1-yl group in 2-fluoro-N-(prop-2-yn-1-yl)cyclobutan-1-amine makes it unique compared to similar compounds. The fluorine atom can enhance the compound’s stability, reactivity, and binding affinity, while the prop-2-yn-1-yl group provides a site for further functionalization and derivatization .
Properties
Molecular Formula |
C7H10FN |
---|---|
Molecular Weight |
127.16 g/mol |
IUPAC Name |
2-fluoro-N-prop-2-ynylcyclobutan-1-amine |
InChI |
InChI=1S/C7H10FN/c1-2-5-9-7-4-3-6(7)8/h1,6-7,9H,3-5H2 |
InChI Key |
HJWHGBUNHJYBCD-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1CCC1F |
Origin of Product |
United States |
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